

The Discovery of Volazocine: A Benzomorphan Opioid Analgesic

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Compound of Interest

Compound Name: Volazocine

Cat. No.: B092979

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Volazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. Developed in the mid-20th century, its discovery was part of a broader effort to create potent pain relievers with fewer side effects than existing opioids like morphine. Although it showed promise in preclinical studies, **Volazocine** was never commercialized. This in-depth technical guide explores the history of **Volazocine**'s discovery, detailing its synthesis, pharmacological evaluation, and the scientific context of its development.

Genesis of Volazocine: The Quest for Safer Analgesics

The development of **Volazocine** is rooted in the extensive mid-century research into synthetic analgesics. Scientists sought to dissociate the potent analgesic properties of opioids from their undesirable side effects, such as respiratory depression, addiction, and sedation. The benzomorphan scaffold was a key area of interest, as it represented a simplified morphine structure that retained analgesic activity. This line of research led to the discovery of several clinically relevant compounds, including pentazocine and cyclazocine, which are structurally related to **Volazocine**.

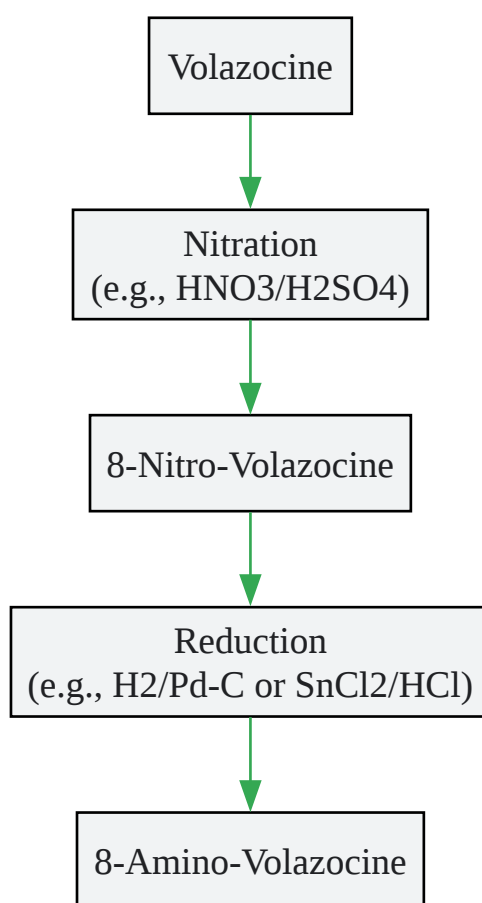
Synthesis of Volazocine

The synthesis of **Volazocine** was first disclosed in a 1968 U.S. patent filed by N.F. Albertson.^[1]^[2]^[3] The procedure laid out a multi-step chemical synthesis, a common approach for constructing the complex benzomorphan core.

Experimental Protocol: Synthesis of Volazocine

While the full detailed protocol from the original patent is not readily available in public literature, a publication in the Journal of Medicinal Chemistry describes a reaction using **Volazocine** as a starting material for the synthesis of 8-amino-**volazocine**. This indicates the established availability of **Volazocine** through the patented method. The described step involves the nitration of **Volazocine** followed by reduction to the amine.

Experimental Workflow: Synthesis of 8-amino-**volazocine** from **Volazocine**



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Caption: Synthesis of 8-amino-**volazocine** from **Volazocine**.

Pharmacological Profile of Volazocine

As a member of the benzomorphan class, **Volazocine**'s pharmacological activity is presumed to be mediated through opioid receptors. Benzomorphans are known to interact primarily with

the mu (μ) and kappa (κ) opioid receptors, often exhibiting a mixed agonist-antagonist profile.

Opioid Receptor Binding and Functional Activity

Detailed quantitative data on **Volazocine**'s binding affinity (K_i) and functional potency (EC_{50}/IC_{50}) at opioid receptors are not extensively reported in publicly available literature. However, by examining closely related benzomorphan compounds, we can infer its likely pharmacological characteristics. For instance, pentazocine acts as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist. It is plausible that **Volazocine** shares a similar mechanism of action.

Table 1: Opioid Receptor Binding Affinities (K_i , nM) of Representative Benzomorphan Analgesics

Compound	Mu (μ) Receptor K_i (nM)	Kappa (κ) Receptor K_i (nM)	Delta (δ) Receptor K_i (nM)
Pentazocine	>100	Data not consistently reported	Data not consistently reported
Dezocine	1.0	2.5	36.4
Bremazocine	0.2	0.08	4.3

Note: Data for **Volazocine** is not available in the cited literature. The table provides context from related compounds.

In Vivo Analgesic Effects

Similarly, specific in vivo analgesic potency data (e.g., ED_{50} in tail-flick or hot-plate assays) for **Volazocine** is scarce in the public domain. The aforementioned Journal of Medicinal Chemistry article notes that **Volazocine** was tested, but does not provide the results. The focus of much of the published research has been on other members of the benzomorphan family. For context, the analgesic efficacy of related compounds is presented below.

Table 2: In Vivo Analgesic Potency (ED_{50} , mg/kg) of Representative Benzomorphan Analgesics

Compound	Tail-Flick (mouse, s.c.)	Hot-Plate (mouse, s.c.)
Pentazocine	~10	~15
Dezocine	0.31 (i.p.)	0.25 (i.p.)
Morphine (for comparison)	~5	~10

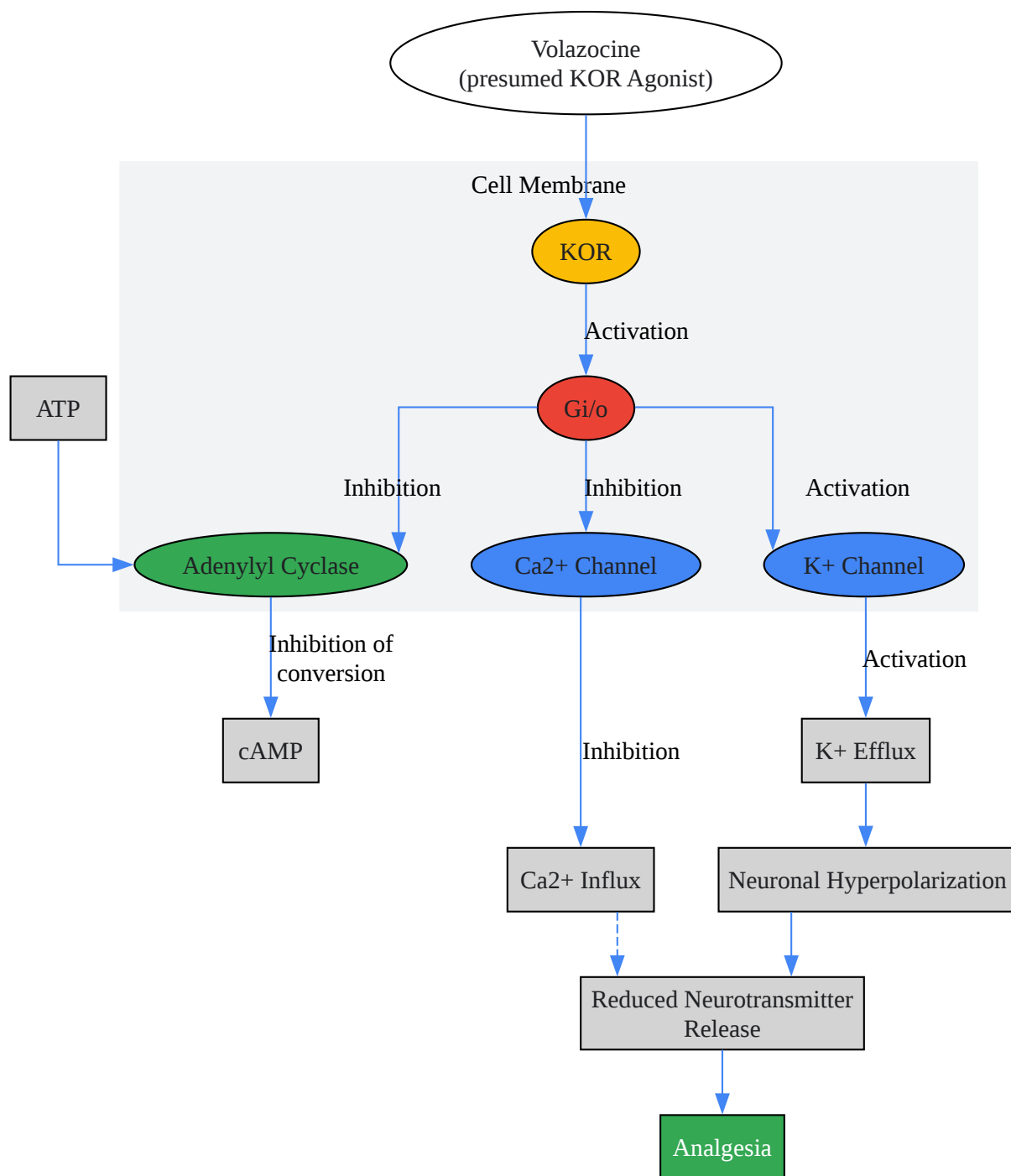
Note: Data for **Volazocine** is not available in the cited literature. The table provides context from related compounds.

Mechanism of Action and Signaling Pathways

Given its structural similarity to other benzomorphan opioids, **Volazocine** is expected to act as an agonist or partial agonist at the kappa opioid receptor (KOR). Activation of KOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein $\beta\gamma$ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.

Signaling Pathway of a Kappa Opioid Receptor Agonist



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Caption: Presumed signaling pathway of **Volazocine** via KOR activation.

Conclusion

The discovery of **Volazocine** represents a specific chapter in the broader history of opioid analgesic research. While it did not ultimately see clinical use, its development contributed to the understanding of the structure-activity relationships within the benzomorphan class of compounds. The lack of extensive published data on its pharmacology suggests that it may have been deprioritized in favor of other candidates with more favorable preclinical profiles. Nevertheless, the story of **Volazocine** underscores the iterative and often challenging process of drug discovery and development. Further research into historical archives and unpublished data may yet shed more light on the specific properties of this intriguing benzomorphan derivative.

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